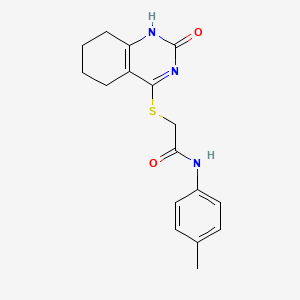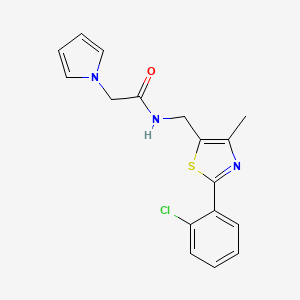![molecular formula C15H12BrFO3S B2917764 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone CAS No. 868256-27-3](/img/structure/B2917764.png)
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The bromine and fluorine atoms in this compound are likely to be reactive due to their electronegativity and the ability of halogens to participate in various types of chemical reactions. The sulfonyl group could also play a significant role in the reactivity of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its molecular weight. These properties could include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
1. Pharmaceutical Development
Anticancer and Antimicrobial Agents : The structural motif of "1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone" is frequently found in molecules with potent biological activities. For instance, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, showing promising results against various bacterial and fungal strains. Such derivatives are crucial for developing new therapeutic agents in the fight against resistant microbial infections (Darwish et al., 2014).
2. Polymer Science
Fuel Cell Applications : The sulfone and fluorophenyl groups present in this compound are key components in synthesizing sulfonated poly(arylene ether sulfone)s block copolymers. These materials have shown excellent proton conductivity and mechanical properties, making them suitable for fuel-cell applications. The development of such polymers contributes to the advancement of renewable energy technologies by improving fuel cell efficiency and durability (Bae et al., 2009).
Proton Exchange Membranes : Further research into sulfonated poly(arylene ether sulfone) copolymers, incorporating fluorophenyl groups, has led to the creation of comb-shaped polymers with excellent properties as polyelectrolyte membrane materials for fuel cells. These materials exhibit high proton conductivity and are considered promising for future energy conversion devices (Kim et al., 2008).
3. Synthetic Organic Chemistry
Multi-Coupling Reagent : The versatility of "this compound" and its derivatives as multi-coupling reagents has been explored in organic synthesis. These compounds react with various electrophiles to yield highly functionalized sulfones, demonstrating their utility in constructing complex molecular architectures. This property is invaluable for synthetic chemists aiming to develop novel compounds with intricate structures (Auvray et al., 1985).
Safety and Hazards
As with any chemical compound, handling “1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include risks associated with handling bromine and fluorine compounds .
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLUPZJYHPCIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[(benzenesulfonyl)methyl]-4-(2,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2917681.png)
![1-(prop-2-enamido)-N-[(thiophen-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2917683.png)
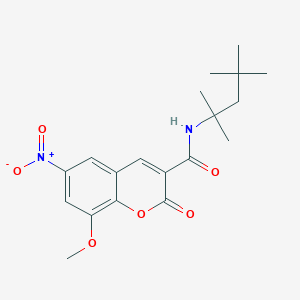
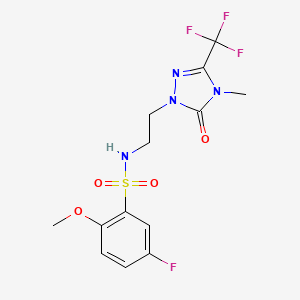
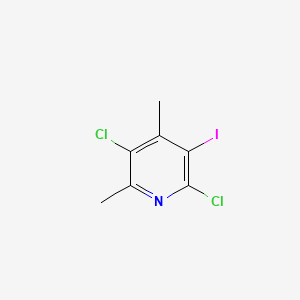
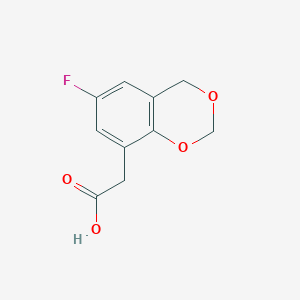
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2917693.png)

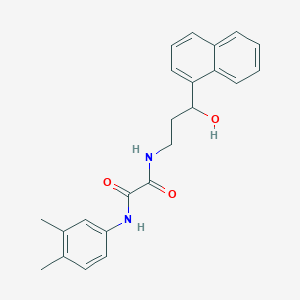
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)
![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)
![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)
